![molecular formula C13H8N2O3S2 B2573288 N-(benzo[b]thiophen-5-yl)-5-nitrothiophene-2-carboxamide CAS No. 477539-73-4](/img/structure/B2573288.png)
N-(benzo[b]thiophen-5-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
Benzo[b]thiophene is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms, fused to a benzene ring . It’s a structural alert with the formula C8H6S . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . For example, a novel palladium catalyzed Buchwald–Hartwig coupling of N-Boc-piperazine with benzo[b]thiophen-4-yl trifluoromethanesulfonate has been shown to furnish 1-(benzo[b]thiophen-4-yl)piperazine .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be determined using techniques like X-ray crystallography . The molecular parameters obtained from theoretical calculations are close to those from X-ray analysis .
Chemical Reactions Analysis
Benzothiophene derivatives can undergo various chemical reactions. For instance, they can participate in coupling reactions and electrophilic cyclization reactions .
Physical And Chemical Properties Analysis
Benzo[b]thiophene has a molecular mass of 118.19 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Structural Complexity and Binding Affinity
The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied. One of the most promising analogues, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity toward 5-HT1A sites .
Mechanism of Action
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide is the sigma receptors, particularly the sigma-1 receptor . Sigma receptors are a unique class of intracellular proteins that have been implicated in various disease states, including neurodegenerative disorders .
Mode of Action
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide: interacts with its targets by activating sigma receptors . This activation has been reported to protect neurons against Aβ-induced neurotoxicity and memory deficits . The compound appears to act by promoting neurite outgrowth and preserving synaptic plasticity in the cortex and hippocampus .
Biochemical Pathways
The biochemical pathways affected by N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide involve the sigma-1 receptor pathways . Activation of these receptors can lead to various downstream effects, including neuroprotection and enhancement of synaptic plasticity .
Result of Action
The molecular and cellular effects of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide ’s action include neuroprotection against Aβ-induced neurotoxicity, promotion of neurite outgrowth, and preservation of synaptic plasticity in the cortex and hippocampus . These effects could potentially contribute to its therapeutic benefits in neurodegenerative diseases.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S2/c16-13(11-3-4-12(20-11)15(17)18)14-9-1-2-10-8(7-9)5-6-19-10/h1-7H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUOAORVRGMJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide |
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